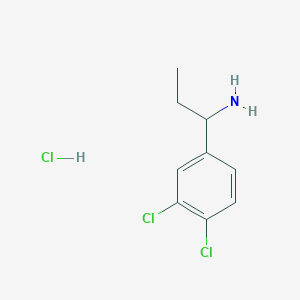
7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a coumarin core structure
Synthetic Routes and Reaction Conditions:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Reduction: The intermediate compound undergoes reduction to form the dihydro derivative.
Carboxylation: Finally, the carboxylic acid group is introduced using reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles are employed.
Major Products Formed:
Oxidation Products: Coumarin derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced coumarin derivatives with altered functional groups.
Substitution Products: Derivatives with different substituents at the trifluoromethyl position.
Wirkmechanismus
The mechanism by which 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, leading to downstream effects. The trifluoromethyl group enhances the compound's binding affinity and stability, making it a valuable component in drug design.
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound without the trifluoromethyl group.
Fluoxetine (Prozac): A well-known antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid enhances its chemical stability and biological activity compared to similar compounds without this group. This makes it particularly useful in applications requiring high stability and potency.
Eigenschaften
CAS-Nummer |
1956332-20-9 |
|---|---|
Molekularformel |
C11H9F3O3 |
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-2-1-6-3-7(10(15)16)5-17-9(6)4-8/h1-2,4,7H,3,5H2,(H,15,16) |
InChI-Schlüssel |
QMKNOUDMVJFHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



